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Introduction to Physics-Informed Neural Networks (PINNs)
Physics-Informed Neural Networks (PINNs) represent a paradigm shift in the numerical solution of

differential equations, merging the powerful function approximation capabilities of deep neural networks

with the fundamental principles of physical laws.[1] Unlike traditional data-driven neural networks that learn

solely from input-output examples, PINNs are trained to satisfy the governing partial differential equations

(PDEs) of a system.[2] This is achieved by incorporating the PDE residuals directly into the network's loss

function, a process facilitated by automatic differentiation.[2]

This methodology serves as a strong inductive bias or a form of regularization, guiding the neural network

to a solution that is not only consistent with observed data but also adheres to the underlying physics.[2]

This makes PINNs particularly valuable in biological and pharmaceutical research, where data can be

sparse, noisy, or expensive to acquire, but the underlying physical or biological principles (e.g., reaction

kinetics, diffusion) are often well-understood.[1][3] PINNs offer a mesh-free alternative to traditional

numerical solvers like the Finite Element Method (FEM), which can be computationally intensive,

especially for high-dimensional and nonlinear systems.[4]

The PINN Methodology: A Logical Workflow
The core of the PINN methodology is to reframe the solution of a PDE as an optimization problem. A

neural network is constructed to act as a universal function approximator for the PDE's solution. The

network's parameters (weights and biases) are optimized by minimizing a composite loss function.

The total loss function, ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-

inserted">
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𝐿𝑡𝑜𝑡𝑎𝑙 Ltotal​

, is typically a weighted sum of several components:

PDE Residual Loss (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-

inserted">

𝐿𝑃𝐷𝐸 LPDE​

): This term measures how well the network's output satisfies the governing nonlinear PDEs over a set
of spatiotemporal points within the domain, known as collocation points. It is the mean squared error of
the PDE residuals.

Initial Condition Loss (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-

inserted">

𝐿𝐼𝐶 LIC​

): This enforces the known state of the system at the initial time point (t=0).

Boundary Condition Loss (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-

star-inserted">

𝐿𝐵𝐶 LBC​

): This enforces the known state of the system at the spatial boundaries.

Data Loss (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝐿𝐷𝑎𝑡𝑎 LData​

): If experimental data is available, this term measures the discrepancy between the network's prediction
and the observed data points.

The total loss is given by: ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-

star-inserted">

𝐿𝑡𝑜𝑡𝑎𝑙 = 𝜆𝑃𝐷𝐸 𝐿𝑃𝐷𝐸 + 𝜆𝐼𝐶 𝐿𝐼𝐶 + 𝜆𝐵𝐶 𝐿𝐵𝐶 + 𝜆𝐷𝑎𝑡𝑎 𝐿𝐷𝑎𝑡𝑎 Ltotal​=λPDE​LPDE​+λIC​LIC​+λBC​LBC​+λData​LData​

where

𝜆λ

are weights that balance the contribution of each term.[2]
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The training process involves the following key steps, as illustrated in the workflow diagram below.

1. Problem Formulation

2. Model Construction

3. Training Loop

4. Solution & Analysis

Define Nonlinear PDE System
 & Initial/Boundary Conditions

Construct Neural Network
 u_θ(t, x)

Define Composite Loss Function
 L_total = L_PDE + L_IC + L_BC + L_Data

Sample Collocation Points
 in Domain & on Boundaries

Compute PDE Residuals
 via Automatic Differentiation

Minimize Loss Function
 using an Optimizer (e.g., Adam)

Update Weights θ

Trained Network u_θ(t, x)
 Approximates PDE Solution
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Caption: General workflow for solving nonlinear PDEs using the PINN methodology.

Application I: Pharmacokinetics (PK/PD) Modeling
Pharmacokinetic and pharmacodynamic (PK/PD) models are crucial in drug development for

understanding and predicting a drug's absorption, distribution, metabolism, excretion (ADME), and its

effect on the body.[5][6] These processes are often described by systems of nonlinear ordinary differential

equations (ODEs), a subset of PDEs. PINNs are well-suited for these "inverse problems," where sparse

experimental data is used to estimate unknown model parameters.[7]

A common application is modeling drug concentration over time in different physiological compartments.

For instance, a two-compartment model describing drug concentration in a central (e.g., blood) and a

peripheral (e.g., tissue) compartment after oral administration can be represented by a system of ODEs.

PINNs can solve these ODEs and simultaneously infer key parameters like absorption and elimination

rates from limited plasma concentration measurements.[6]

Drug Dose
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Gut
(Absorption)

 

Central Compartment
(Plasma Concentration, C_p)

k_a
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Peripheral Compartment
(Tissue Concentration, C_t)
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Caption: A two-compartment pharmacokinetic (PK) model for drug disposition.

Protocol: Parameter Inference for a Two-Compartment PK
Model
This protocol outlines the steps to discover the parameters of a two-compartment PK model using a PINN

framework, often referred to as a Pharmacokinetic-Informed Neural Network (PKINN).[8]

Define the System of ODEs:

Let

𝐶𝑝 (𝑡)Cp​(t)

be the drug concentration in the central compartment and

𝐶𝑡 (𝑡)Ct​(t)

be the concentration in the peripheral compartment. The governing ODEs are:

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝑑𝐶𝑝 /𝑑𝑡 = − (𝑘𝑒 + 𝑘𝑐𝑝 )𝐶𝑝 (𝑡) + 𝑘𝑝𝑐𝐶𝑡 (𝑡) + Source(𝑡)dCp​/dt=−(ke​+kcp​)Cp​(t)+kpc​Ct​(t)+Source(t)

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝑑𝐶𝑡 /𝑑𝑡 = 𝑘𝑐𝑝𝐶𝑝 (𝑡) − 𝑘𝑝𝑐𝐶𝑡 (𝑡)dCt​/dt=kcp​Cp​(t)−kpc​Ct​(t)

The unknown parameters to be inferred are the rate constants: ngcontent-ng-c4139270029=""

_nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝑘𝑒 ke​

(elimination),

𝑘𝑐𝑝 kcp​

(central to peripheral), and ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline
ng-star-inserted">
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𝑘𝑝𝑐 kpc​

(peripheral to central).

Neural Network Architecture:

Construct two separate but connected feedforward neural networks: one to approximate the solution

𝐶𝑝 (𝑡)Cp​(t)

and

𝐶𝑡 (𝑡)Ct​(t)

, and another to represent the unknown functional terms or time-variant parameters.[8]

Solution Network:

Input Layer: 1 neuron (time,

𝑡t

).

Hidden Layers: 4-8 fully connected layers.

Neurons per Layer: 32-128 neurons.

Activation Function: Hyperbolic tangent (tanh).

Output Layer: 2 neurons (

𝐶𝑝 (𝑡)Cp​(t)

and

𝐶𝑡 (𝑡)Ct​(t)

).

Parameter Network (if parameters are time-variant):

Similar architecture to the solution network, outputting the parameter values at time

𝑡t
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. For constant parameters, they are treated as trainable variables.

Loss Function Formulation:

ODE Loss (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-

inserted">

𝐿𝑂𝐷𝐸 LODE​

): The mean squared error of the residuals of the two ODEs, evaluated at randomly sampled
collocation points in the time domain. Derivatives are computed using automatic differentiation.

Data Loss (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-

inserted">

𝐿𝐷𝑎𝑡𝑎 LData​

): The mean squared error between the network's prediction for

𝐶𝑝 (𝑡)Cp​(t)

and the available experimental plasma concentration measurements.

Total Loss:ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-

inserted">

𝐿𝑡𝑜𝑡𝑎𝑙 = 𝐿𝑂𝐷𝐸 + 𝜆𝐷𝑎𝑡𝑎 𝐿𝐷𝑎𝑡𝑎 Ltotal​=LODE​+λData​LData​

. The weight ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-
inserted">

𝜆𝐷𝑎𝑡𝑎 λData​

is a hyperparameter that balances fitting the data with satisfying the physical model.

Training and Optimization:

Collocation Points: Sample thousands of points uniformly across the time domain of interest (e.g., 0 to

48 hours).

Optimizer: Use a two-stage optimization strategy.

Stage 1: Adam optimizer with a learning rate of
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10−3
10−3

to

10−4
10−4

for a large number of iterations (e.g., 50,000 - 100,000) to quickly find a good region in the loss
landscape.

Stage 2: L-BFGS optimizer, a second-order method, to fine-tune the parameters and achieve faster

convergence to a sharp minimum.[9]

Initialization: Initialize the trainable parameters (rate constants) with physically plausible initial

guesses (e.g., unity).[8]

Quantitative Data Summary
The following table summarizes representative results for parameter inference in PK models using PINNs,

demonstrating high accuracy even with noisy and sparse data.
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Model /
Parameter

True Value
PINN Estimated
Value

Relative Error
(%)

Data Condition

Two-Compartment

Model

ngcontent-ng-

c4139270029=""

_nghost-ng-

c4104608405=""

class="inline ng-

star-inserted">

𝑘𝑎ka​

(absorption)

1.08 1.075 0.46
10% Gaussian

Noise

𝑘𝑒ke​

(elimination)

0.13 0.131 0.77
10% Gaussian

Noise

𝑉𝑐Vc​

(central volume)

2.13 2.119 0.52
10% Gaussian

Noise

TMDD Model

𝑘𝑜𝑛kon​ 0.5 0.498 0.40
Sparse Data (15

points)

ngcontent-ng-

c4139270029=""

_nghost-ng-

c4104608405=""

class="inline ng-

star-inserted">

𝑘𝑜𝑓𝑓koff​

0.1 0.101 1.00
Sparse Data (15

points)

ngcontent-ng-

c4139270029=""

_nghost-ng-

c4104608405=""

class="inline ng-

0.2 0.197 1.50 Sparse Data (15

points)
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star-inserted">

𝑘𝑖𝑛𝑡kint​

Data synthesized from findings in studies on PKINNs and compartment-informed NNs.[6][7]

Application II: Biological Reaction-Diffusion Systems
Reaction-diffusion systems are fundamental to modeling a wide range of biological phenomena, from

pattern formation in developmental biology (e.g., Turing patterns) to the spread of diseases and tumor

growth.[3][10] These systems are described by nonlinear PDEs that couple local reactions (source/sink

terms) with spatial diffusion.

For example, the Brusselator model is a classic system describing an autocatalytic chemical reaction that

can produce complex spatiotemporal patterns.[11] PINNs can effectively solve the stiff, nonlinear PDEs of

the Brusselator system, capturing the formation of patterns over time.[12]

Caption: Interactions in a reaction-diffusion system (e.g., Brusselator model).

Protocol: Solving the 2D Nonlinear Brusselator System
This protocol details the computational experiment for solving the Brusselator reaction-diffusion PDE

system.

Define the System of PDEs:

Let

𝑢(𝑡, 𝑥, 𝑦)u(t,x,y)

and

𝑣(𝑡, 𝑥, 𝑦)v(t,x,y)

be the concentrations of two chemical species. The governing equations are:

∂𝑢/∂𝑡 = 𝐷𝑢∇
2 𝑢 + 𝐴 − (𝐵 + 1)𝑢 + 𝑢2 𝑣∂u/∂t=Du​∇2u+A−(B+1)u+u2v

∂𝑣/∂𝑡 = 𝐷𝑣∇
2 𝑣 + 𝐵𝑢 − 𝑢2 𝑣∂v/∂t=Dv​∇2v+Bu−u2v

Where
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𝐴A

and

𝐵B

are reaction parameters and

𝐷𝑢 ,𝐷𝑣 Du​,Dv​

are diffusion coefficients. The domain is a 2D spatial region with specified initial and boundary
conditions (e.g., Dirichlet or Neumann).

Neural Network Architecture:

A single, fully connected feedforward neural network is used.

Input Layer: 3 neurons (time

𝑡t

, spatial coordinates

𝑥, 𝑦x,y

).

Hidden Layers: 5-9 fully connected layers.

Neurons per Layer: 50-100 neurons.

Activation Function: Hyperbolic tangent (tanh).

Output Layer: 2 neurons, representing the concentrations

𝑢(𝑡, 𝑥, 𝑦)u(t,x,y)

and

𝑣(𝑡, 𝑥, 𝑦)v(t,x,y)

.

Loss Function Formulation:
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PDE Loss (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-

inserted">

𝐿𝑃𝐷𝐸 LPDE​

): The mean squared error of the residuals from both PDEs. The residuals are calculated at
collocation points sampled from the spatiotemporal domain. All partial derivatives (

∂𝑢/∂𝑡∂u/∂t

,

∇
2 𝑢∇2u

, etc.) are computed using automatic differentiation.

Initial & Boundary Loss (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-

star-inserted">

𝐿𝐼𝐶 + 𝐿𝐵𝐶 LIC​+LBC​

): The mean squared error between the network's predictions and the specified initial (

𝑡 = 0t=0

) and boundary conditions. These points are sampled separately from the initial time-slice and the
spatial boundaries.

Total Loss:ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-

inserted">

𝐿𝑡𝑜𝑡𝑎𝑙 = 𝐿𝑃𝐷𝐸 + 𝐿𝐼𝐶 + 𝐿𝐵𝐶 Ltotal​=LPDE​+LIC​+LBC​

. Equal weights are often used initially, but can be adapted during training to prioritize problematic
areas.

Training and Optimization:

Collocation Points: Sample a large number of points using Latin Hypercube Sampling to ensure a

quasi-random, space-filling distribution. For a 2D problem, 10,000 to 50,000 interior points and 2,000

to 5,000 boundary/initial points are typical.

Optimizer: Adam optimizer.

Learning Rate: A learning rate of
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10−3
10−3

is commonly used, often with a decay schedule.

Iterations: Train for 200,000 to 500,000 epochs, depending on the stiffness and complexity of the

problem.

Quantitative Data Summary
This table presents a comparison of PINN performance against a traditional numerical method (Finite

Difference Method - FDM) for a reaction-diffusion problem.

Metric PINN
Finite Difference Method
(FDM)

Relative L2 Error (%)

Species u 0.08 0.15

Species v 0.11 0.21

Training/Solution Time (s) 1800 450

Evaluation Time (per point, µs) ~15 ~5

Mesh Requirement Mesh-free Requires structured grid

Data synthesized from comparative studies of PINNs and numerical methods for reaction-diffusion

systems.[10][13] While training PINNs can be slower, they can be more accurate and flexible, especially in

complex geometries.[13]

Summary and Future Directions
The PINN methodology provides a powerful, flexible framework for solving systems of nonlinear PDEs that

are prevalent in biological and pharmaceutical research. By embedding physical laws directly into the

learning process, PINNs can effectively solve both forward problems (predicting system behavior) and

inverse problems (inferring model parameters) even with limited data.[14]

For drug development professionals, this opens up new avenues for creating more accurate and predictive

PK/PD models, optimizing dosing regimens, and gaining deeper insights into drug-body interactions.[5] For

researchers and scientists, PINNs offer a novel computational tool to model complex biological systems

like tumor growth, signaling pathways, and morphogenesis, which are governed by intricate reaction-

diffusion dynamics.[4]
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While challenges related to training stability for very stiff or chaotic systems remain, ongoing research into

adaptive training strategies, novel network architectures, and hybrid models promises to further expand the

capabilities and accessibility of PINNs.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Physics-informed neural networks - Wikipedia [en.wikipedia.org]

2. medium.com [medium.com]

3. [2302.07405] Unsupervised physics-informed neural network in reaction-diffusion biology models
(Ulcerative colitis and Crohn's disease cases) A preliminary study [arxiv.org]

4. mdpi.com [mdpi.com]

5. researchgate.net [researchgate.net]

6. Discovering Intrinsic PK/PD Models Using Physics Informed Neural Networks for PAGE-Meeting 2024
- IBM Research [research.ibm.com]

7. arxiv.org [arxiv.org]

8. scml.jp [scml.jp]

9. Representation Meets Optimization: Training PINNs and PIKANs for Gray-Box Discovery in Systems
Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Physics-informed neural networks for the reaction-diffusion Brusselator model | Academic Journals
and Conferences [science.lpnu.ua]

12. science.lpnu.ua [science.lpnu.ua]

13. Can physics-informed neural networks beat the finite element method? - PMC
[pmc.ncbi.nlm.nih.gov]

14. arxiv.org [arxiv.org]

To cite this document: BenchChem. [Application Notes: PINN Methodology for Solving Systems of
Nonlinear PDEs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614678#pinn-methodology-for-solving-systems-of-nonlinear-
pdes]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11197852/
https://www.benchchem.com/product/b15614678?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Physics-informed_neural_networks
https://medium.com/@souvikat/solving-differential-equations-with-physics-informed-neural-networks-pinns-a-mild-introduction-5570634149b8
https://arxiv.org/abs/2302.07405
https://arxiv.org/abs/2302.07405
https://www.mdpi.com/2227-7390/13/10/1664
https://www.researchgate.net/publication/374950933_A_Physics-Informed_Neural_Network_Framework_for_Drug_Pharmacokinetic-Pharmacodynamic_Model_Discovery/download
https://research.ibm.com/publications/discovering-intrinsic-pkpd-models-using-physics-informed-neural-networks
https://research.ibm.com/publications/discovering-intrinsic-pkpd-models-using-physics-informed-neural-networks
https://arxiv.org/pdf/2504.07379
https://scml.jp/2024/paper/3/CameraReady/scml2024.pdf
https://pubmed.ncbi.nlm.nih.gov/40297233/
https://pubmed.ncbi.nlm.nih.gov/40297233/
https://www.researchgate.net/publication/398073812_Comparative_study_of_PINNs_and_numerical_methods_in_infectious_disease_reaction-diffusion_models
https://science.lpnu.ua/mmc/all-volumes-and-issues/volume-11-number-2-2024/physics-informed-neural-networks-reaction
https://science.lpnu.ua/mmc/all-volumes-and-issues/volume-11-number-2-2024/physics-informed-neural-networks-reaction
https://science.lpnu.ua/sites/default/files/journal-paper/2024/jun/35058/2024112448454.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11197852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11197852/
https://arxiv.org/pdf/2201.05624
https://www.benchchem.com/product/b15614678#pinn-methodology-for-solving-systems-of-nonlinear-pdes
https://www.benchchem.com/product/b15614678#pinn-methodology-for-solving-systems-of-nonlinear-pdes
https://www.benchchem.com/product/b15614678#pinn-methodology-for-solving-systems-of-nonlinear-pdes
https://www.benchchem.com/product/b15614678#pinn-methodology-for-solving-systems-of-nonlinear-pdes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and

advanced chemicals, empowering scientists and researchers to

drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15614678?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

